4-tert-Butyl-2-cyclopentylphenol
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Overview
Description
4-tert-Butyl-2-cyclopentylphenol is an organic compound with the molecular formula C15H22O It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclopentyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-cyclopentylphenol typically involves the alkylation of phenol with tert-butyl and cyclopentyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-cyclopentylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclopentylphenol alcohols and other reduced compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-tert-Butyl-2-cyclopentylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-cyclopentylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the cyclopentyl group.
2-tert-Butyl-4-methylphenol: Contains a methyl group instead of a cyclopentyl group.
2,4-Ditert-butylphenol: Contains two tert-butyl groups but no cyclopentyl group.
Uniqueness
4-tert-Butyl-2-cyclopentylphenol is unique due to the presence of both tert-butyl and cyclopentyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
52762-67-1 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-tert-butyl-2-cyclopentylphenol |
InChI |
InChI=1S/C15H22O/c1-15(2,3)12-8-9-14(16)13(10-12)11-6-4-5-7-11/h8-11,16H,4-7H2,1-3H3 |
InChI Key |
VEZHYEYZBFZZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C2CCCC2 |
Origin of Product |
United States |
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